![molecular formula C5H9IO2 B6300532 3-(Iodomethyl)-3-methoxy-oxetane CAS No. 2306276-37-7](/img/structure/B6300532.png)
3-(Iodomethyl)-3-methoxy-oxetane
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Overview
Description
3-(Iodomethyl)-3-methoxy-oxetane, also known as IMMO, is an organic compound that belongs to the class of oxetanes. It is an alkylating agent that has been widely used in organic synthesis and medicinal chemistry. It has been used in the synthesis of various molecules, such as pharmaceuticals, agrochemicals, and polymers. In addition, IMMO has been used as a reagent in the synthesis of heterocyclic compounds.
Scientific Research Applications
Azidoalkenylation of Terminal Alkenes
The compound is used in the radical azidoalkylation of alkenes. This process was initially developed with α-iodoesters and α-iodoketones and was extended to other activated iodomethyl derivatives . By using iodomethyl aryl sulfones, the preparation of γ-azidosulfones was easily achieved .
Synthesis of Heterocyclic Compounds
Molecular iodine has received considerable attention as an inexpensive, non-toxic, readily available reagent to effect iodocyclization and cyclodehydroiodination reactions of tethered heteroatom-containing alkenyl or alkynyl systems to afford heterocyclic compounds with many synthetic and biological applications .
Enantioselective 3-exo Iodo-cycloetherification
A novel chiral ion-pair organocatalyst composed of chiral phosphate and DABCO-derived quaternary ammonium was designed for highly enantioselective 3-exo iodo-cycloetherification of allyl alcohols . This process uses NIS as a halogen source .
Synthesis of Organic Alkyl Azides
Organic alkyl azides are highly versatile compounds for synthesis . They are unreactive towards a broad range of reaction conditions but, under dedicated conditions, they may become nitrene and aminyl radical precursors .
Synthesis of Homoallylic Azides
Facile conversion of azidosulfones to homoallylic azides using a Julia–Kocienski olefination reaction is reported . This makes the whole process equivalent to the azidoalkenylation of terminal alkenes .
Synthesis of γ-Azidosulfones
By using iodomethyl aryl sulfones, the preparation of γ-azidosulfones was easily achieved . This is a significant application in the field of organic synthesis .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s worth noting that iodomethyl compounds often act as alkylating agents, forming covalent bonds with biological macromolecules, which can lead to changes in their function .
Biochemical Pathways
Iodomethyl compounds can potentially influence a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through renal or hepatic pathways .
Result of Action
Iodomethyl compounds can potentially cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
3-(iodomethyl)-3-methoxyoxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-7-5(2-6)3-8-4-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWYQNDBDPNFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Iodomethyl)-3-methoxy-oxetane |
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